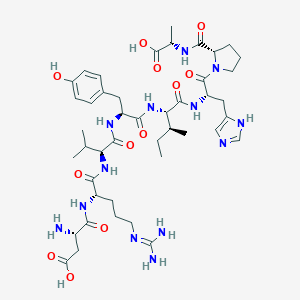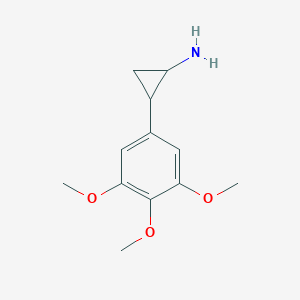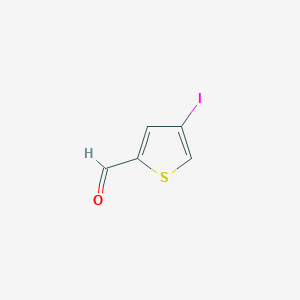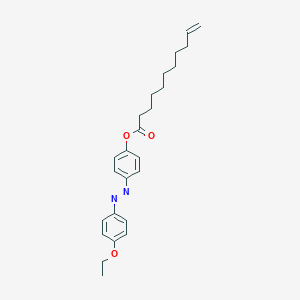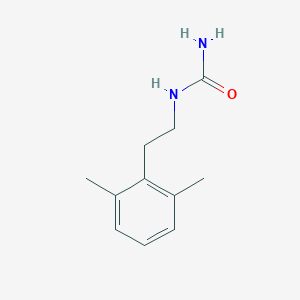
2,6-Dimethylphenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylphenethylurea, also known as DMPEU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents, and it has been found to have a wide range of applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylphenethylurea is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It has also been found to inhibit the growth of certain types of cancer cells, although the exact mechanism of this effect is still under investigation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes in the body, leading to increased metabolic activity. It has also been found to have an effect on the immune system, increasing the production of certain cytokines and other immune system molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-Dimethylphenethylurea in laboratory experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the effects of antimicrobial agents on various microorganisms. However, its solubility in organic solvents can limit its use in certain types of experiments, and its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
Direcciones Futuras
There are many potential future directions for research on 2,6-Dimethylphenethylurea. One area of interest is the development of new drugs and antibiotics based on its antimicrobial properties. Another area of research is the investigation of its effects on the immune system and its potential use in immunotherapy for cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with other molecules in the body.
Métodos De Síntesis
The synthesis of 2,6-Dimethylphenethylurea involves the reaction of 2,6-dimethylphenethylamine with urea in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction takes place at elevated temperatures and pressures, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
2,6-Dimethylphenethylurea has been extensively studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and antibiotics.
Propiedades
Número CAS |
17291-84-8 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-4-3-5-9(2)10(8)6-7-13-11(12)14/h3-5H,6-7H2,1-2H3,(H3,12,13,14) |
Clave InChI |
PIMJYOORDYDRBD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)CCNC(=O)N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CCNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




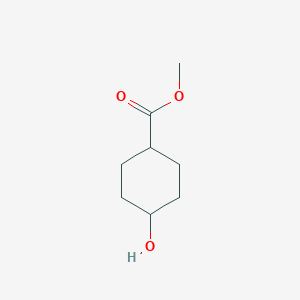

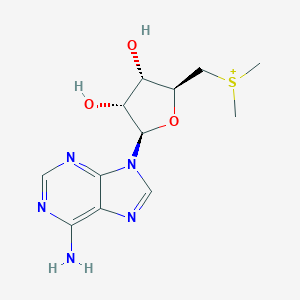


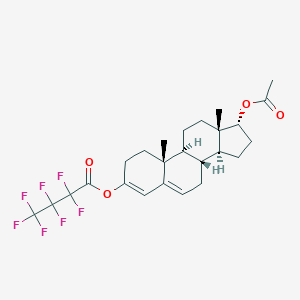

![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
